1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure includes a 3-chlorobenzylthio substituent at position 1, a cyclohexyl carboxamide group at position 8, and a methyl group at position 4 (Figure 1). Synthetic routes for such derivatives often involve nucleophilic substitution, azide coupling, or cyclization reactions, as demonstrated in related triazoloquinazoline syntheses . The 3-chlorobenzylthio moiety may enhance lipophilicity and influence receptor binding, while the cyclohexyl group contributes to steric bulk and metabolic stability.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-11-10-16(21(31)26-18-8-3-2-4-9-18)13-20(19)30-23(29)27-28-24(30)33-14-15-6-5-7-17(25)12-15/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKNVCBIBFDDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological profiles, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₇H₁₈ClN₃O₂S
- Molecular Weight: 363.86 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results against various microbial strains.
- Antibacterial Activity: The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: It also displayed potent antifungal properties with an MIC of 16 µg/mL against Candida albicans and Candida glabrata, indicating its potential use in treating fungal infections .
Anticancer Activity
Triazole derivatives are recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Cytotoxicity Assays: In vitro studies revealed that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated.
- Mechanisms of Action: It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzyl and cyclohexyl groups significantly influence the biological activity of the compound. The presence of electron-withdrawing groups on the benzyl moiety enhances antimicrobial activity while maintaining low cytotoxicity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, the compound was tested alongside standard antibiotics. Results indicated that it was more effective than fluconazole against several fungal strains, showcasing its potential as a lead compound for developing new antifungal agents .
Case Study 2: Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines demonstrated that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analyses revealed increased annexin V positivity in treated cells, confirming its potential as an anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following table summarizes key structural and molecular differences between the target compound and three analogues (data sourced from chemical databases and synthetic studies):
Key Research Findings and Implications
Analog 1’s 2-chlorobenzylthio and isobutyl groups may further elevate hydrophobicity, though cyclopentyl (vs. cyclohexyl) could reduce metabolic stability .
Steric and Electronic Modifications :
- The cyclohexyl carboxamide in the target and Analog 3 introduces steric hindrance, which may protect against enzymatic degradation compared to Analog 2’s isopropyl group .
- Analog 3’s 2-chloro-6-fluorobenzyl substituent introduces electronic effects (e.g., enhanced halogen bonding) absent in the target’s simpler 3-chlorobenzyl group .
Synthetic Accessibility :
- The target’s methyl group at position 4 simplifies synthesis compared to Analog 1’s isobutyl or Analog 3’s propyl, which require additional alkylation steps .
Potential Biological Relevance: While specific activity data for the target compound are unavailable, structurally related triazoloquinazolines exhibit antihistamine or kinase inhibitory properties, suggesting the target’s substituents could modulate similar pathways .
Q & A
Basic: What synthetic routes are recommended for preparing 1-((3-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
The synthesis of triazoloquinazoline derivatives typically involves azide coupling or DCC (dicyclohexylcarbodiimide)-mediated methods . For example, analogous compounds (e.g., methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido derivatives) were synthesized via azide intermediates and DCC coupling to form amide bonds, yielding products with defined melting points (e.g., 94–95°C) and characterized by ¹H NMR and IR spectroscopy . Key steps include:
- Thioether linkage formation : Reacting a chlorobenzyl thiol with a triazoloquinazoline precursor.
- Cyclohexyl carboxamide introduction : Using cyclohexylamine in a coupling reaction with activated carboxylic acid intermediates.
Advanced: How can regioselectivity be optimized during the cyclization of the triazoloquinazoline core?
Regioselectivity in triazoloquinazoline formation is influenced by solvent polarity , temperature , and catalyst choice . For instance, Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry syntheses of heterocycles, can systematically optimize reaction parameters (e.g., residence time, reagent stoichiometry) to favor the desired regioisomer . Additionally, substituent electronic effects (e.g., electron-withdrawing groups on the quinazoline ring) can direct cyclization pathways.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the presence of the cyclohexyl group (δ ~1.2–2.2 ppm for cyclohexyl protons) and the 3-chlorobenzylthio moiety (aromatic protons at δ ~7.2–7.4 ppm) .
- IR spectroscopy : Identification of the C=O stretch (~1680–1700 cm⁻¹) and thioether C-S-C (~650–700 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data for triazoloquinazoline derivatives?
Contradictory bioactivity data (e.g., varying IC₅₀ values across assays) can be addressed through:
- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., varying the chlorobenzyl group or cyclohexyl carboxamide) to identify critical pharmacophores .
- Mechanistic assays : Evaluating target engagement (e.g., enzyme inhibition, receptor binding) using orthogonal methods (e.g., SPR, ITC) to confirm mode of action .
- Standardized protocols : Adopting consistent testing conditions (e.g., Mueller–Hinton agar for antimicrobial assays) to minimize variability .
Basic: What are common byproducts in this synthesis, and how are they mitigated?
Common byproducts include:
- Unreacted intermediates : Due to incomplete coupling steps. Mitigation involves monitoring reactions via TLC or HPLC and optimizing reaction times .
- Isomeric impurities : Regioisomers formed during cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) improves purity .
Advanced: How can computational methods predict the biological targets of this compound?
Molecular docking and DFT calculations are valuable tools. For example, a study on triazoloquinazoline derivatives used docking simulations to predict interactions with histamine H₁ receptors, identifying key hydrogen bonds with residues like Asp107 . Additionally, QSAR models can correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis.
Basic: What solvent systems are optimal for improving solubility during purification?
Triazoloquinazoline derivatives often exhibit poor aqueous solubility. Effective solvent systems include:
- DMF/H₂O mixtures : For recrystallization of carboxamide-containing compounds .
- Ethanol/water (4:1) : Used to isolate thieno-triazepine derivatives with ~76% yield .
Advanced: What strategies enhance yield in multi-step syntheses of triazoloquinazolines?
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., in Swern oxidations) .
- Protecting groups : Temporarily shielding reactive sites (e.g., amines) during coupling steps minimizes undesired side products .
Basic: How is the thioether linkage stability evaluated under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC.
- Glutathione competition studies : Assess susceptibility to nucleophilic attack by thiols, mimicking intracellular environments .
Advanced: What in vitro models are suitable for evaluating anticancer activity of this compound?
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HepG2) with MTT or resazurin-based protocols .
- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) loss via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
